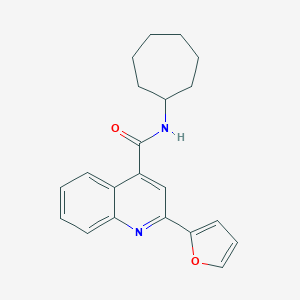
1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a piperazine ring, which is further connected to a methanone group. Its distinct structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, reducing the time and cost associated with manual purification techniques.
化学反应分析
Types of Reactions
1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways involved may include the inhibition of certain enzymes or the activation of specific signaling cascades .
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension and also targets alpha1-adrenergic receptors.
Uniqueness
What sets 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart from these similar compounds is its specific substitution pattern on the phenyl rings and the presence of the methoxy group, which can influence its binding affinity and selectivity for certain biological targets. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
分子式 |
C18H18Cl2N2O2 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-12-13(19)6-7-15(14)20/h2-7,12H,8-11H2,1H3 |
InChI 键 |
UVBJDNSTWNLQBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-benzoyl-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332752.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B332753.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332756.png)


![2-(3-chloro-4-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B332760.png)
![Methyl 6-ethyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332761.png)
![10-(4-bromobenzoyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332762.png)

![5-(4-Fluorobenzoyl)-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B332764.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B332765.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332768.png)
![6-[4-(Benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332769.png)
![isopropyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332772.png)
